4,15-Dinor-3-hydroxy-1(5)-xanthen-12,8alpha-olide
Overview
Description
4,15-Dinor-3-hydroxy-1(5)-xanthen-12,8alpha-olide is a natural sesquiterpenoid isolated from the roots of Xanthium sibiricum . It has a molecular formula of C13H20O3 and a molecular weight of 224.3 .
Synthesis Analysis
The compound is a natural sesquiterpenoid isolated from the roots of Xanthium sibiricum . It was also found in the exudate of germinating sunflower (Helianthus annuus L.) seeds .Molecular Structure Analysis
The IUPAC name of the compound is (3R,3aR,7S,8aS)-6-(2-hydroxyethyl)-3,7-dimethyl-3,3a,4,7,8,8a-hexahydrocyclohepta[b]furan-2-one . The InChI is 1S/C13H20O3/c1-8-7-12-11(9(2)13(15)16-12)4-3-10(8)5-6-14/h3,8-9,11-12,14H,4-7H2,1-2H3/t8-,9+,11+,12-/m0/s1 .Scientific Research Applications
Natural Compound Isolation and Structural Determination : Diversifolide was isolated from the root of Tithonia diversifolia as a novel dinorxanthane sesquiterpene. Its structure was determined using spectroscopic methods, highlighting its potential for further biological and chemical studies (Kuo & Lin, 1999).
Role in Allelopathy : A stereoisomer of diversifolide, identified as sundiversifolide, was isolated from germinating sunflower seeds. It demonstrated species-selective allelopathic activity, influencing the growth of certain plant species, indicating its potential use in agricultural science (Ohno et al., 2001).
Cytotoxic Activities : Studies on compounds isolated from Carpesium longifolium, including xanthanolides related to diversifolide, revealed significant cytotoxic activities against human hepatoma and ovarian carcinoma cells. This suggests potential therapeutic applications in cancer treatment (Yang et al., 2003).
Synthesis and Applications in Peptide Chemistry : Research on Xanthenylamide (XAL) handles, derived from hydroxyxanthone (related to diversifolide), demonstrates their utility in solid-phase peptide synthesis. This indicates diversifolide's relevance in the development of peptide-based pharmaceuticals and research tools (Han et al., 1996).
Development of Novel Fluorescence Probes : A study on novel fluorescence probes for reactive oxygen species detection used xanthene derivatives, showcasing their potential in biological and chemical applications for detecting and studying reactive oxygen species (Setsukinai et al., 2003).
properties
IUPAC Name |
(3R,3aR,7S,8aS)-6-(2-hydroxyethyl)-3,7-dimethyl-3,3a,4,7,8,8a-hexahydrocyclohepta[b]furan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-8-7-12-11(9(2)13(15)16-12)4-3-10(8)5-6-14/h3,8-9,11-12,14H,4-7H2,1-2H3/t8-,9+,11+,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXJTUNOIGNZKZ-SPFNVWMYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC=C1CCO)C(C(=O)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@H](CC=C1CCO)[C@H](C(=O)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diversifolide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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